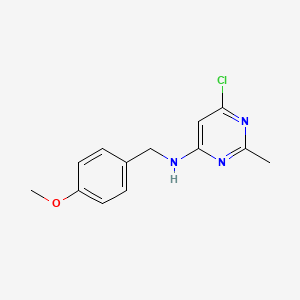

6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-9-16-12(14)7-13(17-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVRVAARPHOKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine (CAS No. 1253574-21-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that compounds similar to this compound may interact with various biological pathways. The following are key mechanisms identified in related studies:

- Inhibition of Enzymes : The compound may exhibit inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and other diseases .

- Receptor Modulation : It potentially interacts with multiple receptors, including adrenergic and cannabinoid receptors, influencing various signaling pathways .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of pyrimidine derivatives, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 25 µg/mL against different pathogens, indicating moderate to strong antibacterial activity .

Case Study 2: Cancer Cell Line Evaluation

Another study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that the compound significantly inhibited cell proliferation with IC50 values around 30 µM, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Analogues of 6-Chloro-N-(4-Methoxybenzyl)-2-Methylpyrimidin-4-Amine

Key Observations :

- The 2-methyl group may sterically hinder interactions compared to non-methylated analogues like 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine .

Key Observations :

- Chloro and aryl substituents correlate with anti-tuberculosis activity, as seen in pyrazine carboxamides .

Physicochemical Properties

- Molecular Weight : The target compound (263.73 g/mol) is heavier than simpler analogues like 6-chloro-N,N-dimethylpyrimidin-4-amine (156.60 g/mol), likely influencing solubility and bioavailability .

- Lipophilicity : The 4-methoxybenzyl group increases hydrophobicity compared to halogenated benzyl analogues (e.g., 4-fluorobenzyl in ).

Preparation Methods

Synthesis of 4-amino-6-chloro-2-methylpyrimidine Intermediate

The key intermediate, 4-amino-6-chloro-2-methylpyrimidine, is synthesized from 4,6-dichloropyrimidine derivatives by selective amination at the 4-position.

-

- React 4,6-dichloropyrimidine with ammonia or primary amines under atmospheric pressure.

- Use aqueous medium at 30–60 °C with stirring.

- The molar ratio of 4,6-dichloropyrimidine to ammonia or amine ranges from 1:2 to 1:8.

- Reaction monitored by HPLC until residual 4,6-dichloropyrimidine is ≤0.1% (area %).

- Product isolation by crystallization and filtration.

- Drying under vacuum at ~60 °C yields the intermediate with high purity (~99.3% by HPLC) and yields around 89–90%.

-

- The method is green, cost-effective, and suitable for scale-up.

- Minimal impurities and high yield.

This step is crucial to obtain the 4-amino-6-chloropyrimidine with the methyl substitution at the 2-position intact.

Alkylation of 4-amino-6-chloro-2-methylpyrimidine

The next step involves the alkylation of the amino group at the 4-position with 4-methoxybenzyl chloride to form the N-(4-methoxybenzyl) derivative.

-

- Use sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent.

- The 4-amino-6-chloro-2-methylpyrimidine is deprotonated by NaH.

- Add 4-methoxybenzyl chloride dropwise under controlled temperature (room temperature to slightly elevated).

- Stirring continues until the reaction completes, typically monitored by TLC or HPLC.

- Work-up includes quenching excess base, extraction, and purification by crystallization or chromatography.

Alternative Preparation Routes Involving Pyrimidine Derivatives

Some patents describe the preparation of related compounds via nucleophilic aromatic substitution on 2-methyl-4,6-dichloropyrimidine with amines and subsequent alkylation steps.

- For example, the reaction of 2-methyl-4,6-dichloropyrimidine with 4-methoxybenzylamine under basic conditions can yield the target compound directly or via intermediates.

- The use of bases such as NaH or potassium carbonate in polar aprotic solvents like THF or DMF is common.

- Reaction temperatures vary from ambient to reflux depending on reactivity and solvent choice.

- Purification involves standard organic workup and crystallization.

Data Table Summarizing Key Reaction Parameters

| Step | Reactants | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 4-amino-6-chloro-2-methylpyrimidine synthesis | 4,6-dichloropyrimidine + NH3 or amine | Aqueous, stirring, atmospheric pressure | 30–60 | ~90 | ~99.3 | HPLC monitored, crystallization |

| Alkylation with 4-methoxybenzyl chloride | 4-amino-6-chloro-2-methylpyrimidine + 4-methoxybenzyl chloride | NaH, THF, inert atmosphere | 20–60 | >90 | High | Controlled addition, mild conditions |

| Direct substitution route | 2-methyl-4,6-dichloropyrimidine + 4-methoxybenzylamine | Base (NaH/K2CO3), THF/DMF | Room temp to reflux | Variable | High | Alternative route, needs optimization |

Research Findings and Optimization Notes

Selectivity: The selective substitution at the 4-position is favored due to electronic and steric factors in the pyrimidine ring, allowing for controlled functionalization without affecting the 6-chloro substituent.

Base Selection: Sodium hydride is preferred for deprotonation due to its strong basicity and compatibility with the substrates, enabling efficient alkylation.

Solvent Effects: Polar aprotic solvents like THF facilitate nucleophilic substitution and stabilize intermediates, improving reaction rates and yields.

Temperature Control: Maintaining moderate temperatures avoids side reactions such as over-alkylation or decomposition.

Purification: Crystallization from suitable solvents ensures high purity, critical for pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for 6-chloro-N-(4-methoxybenzyl)-2-methylpyrimidin-4-amine?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. A typical approach involves:

- Step 1: Reacting 6-chloro-2-methylpyrimidin-4-amine with 4-methoxybenzyl chloride under basic conditions (e.g., KCO in DMF) to introduce the methoxybenzyl group .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) . Alternative routes may use Pd-catalyzed cross-coupling for regioselective modifications .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy: H/C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrimidine C-Cl at δ 160 ppm). IR identifies N-H stretches (~3350 cm) and C-Cl vibrations (~750 cm) .

- Crystallography: Single-crystal X-ray diffraction (SHELX refinement) reveals intramolecular N–H⋯N hydrogen bonds and dihedral angles between pyrimidine and methoxybenzyl groups (e.g., 12.8° tilt) .

Advanced Research Questions

Q. What are the key structural features influencing biological activity in pyrimidine derivatives?

- Substituent Effects: The 4-methoxybenzyl group enhances lipophilicity, improving membrane permeability. Chlorine at C6 increases electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites) .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize the bioactive conformation, critical for binding affinity .

- Structure-Activity Relationship (SAR): Methyl groups at C2 reduce steric hindrance, optimizing target engagement. Comparative studies show trifluoromethyl analogs exhibit higher metabolic stability .

Q. How can researchers resolve contradictions in crystallographic data for pyrimidine analogs?

- Refinement Strategies: Use SHELXL for high-resolution data to model disorder (e.g., methoxy group rotamers). Apply TWIN laws for twinned crystals .

- Validation Tools: Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯π bonds) and verify packing motifs .

- Data Reproducibility: Compare multiple polymorphic forms (e.g., monoclinic vs. orthorhombic) to identify systematic errors in lattice parameters .

Q. What methodological advancements improve the pharmacological evaluation of this compound?

- Kinase Assays: Use fluorescence polarization (FP) assays to measure inhibition of Abl/Src kinases (IC < 100 nM) .

- Metabolic Stability: Employ LC-MS/MS to quantify hepatic microsomal clearance rates. Methoxy groups reduce CYP450-mediated oxidation compared to hydroxyl analogs .

- In Vivo Models: Evaluate antitumor efficacy in K562 xenografts (oral dosing, 50 mg/kg), monitoring tumor regression via caliper measurements and PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.